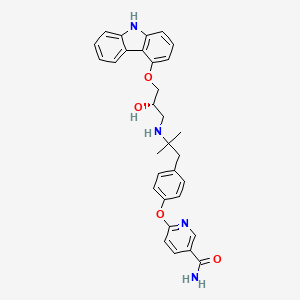

LY377604

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name |

6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSGUQYXRDKPAE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174419 | |

| Record name | LY-377604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204592-94-9 | |

| Record name | LY-377604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204592949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-377604 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-377604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-377604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC6TB3P6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LY377604 in Lipid Utilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY377604 is a potent and selective human β3-adrenergic receptor (β3-AR) agonist that has demonstrated a significant impact on lipid utilization. This technical guide delineates the core mechanism of action of this compound, focusing on its role in stimulating lipolysis and fatty acid oxidation. Through the activation of the β3-AR, this compound initiates a well-defined signaling cascade, leading to the mobilization of stored lipids and their subsequent use as an energy source. This document provides a comprehensive overview of the signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to understanding the lipolytic and pro-oxidative effects of this compound.

Introduction

The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipid metabolism and thermogenesis. Agonism of this receptor has been a key area of interest for the development of therapeutics targeting obesity and related metabolic disorders. This compound has emerged as a significant compound in this class, exhibiting high potency and selectivity for the human β3-AR.

Core Mechanism of Action: β3-Adrenergic Receptor Signaling

This compound exerts its effects on lipid utilization by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the breakdown and utilization of stored triglycerides in adipocytes.

Signaling Pathway

The binding of this compound to the β3-AR triggers the following sequential events:

-

G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs), causing the dissociation of its α-subunit (Gαs).

-

Adenylyl Cyclase Activation: The Gαs subunit activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Key Lipolytic Enzymes: PKA phosphorylates and activates two critical enzymes involved in lipolysis:

-

Hormone-Sensitive Lipase (HSL): Phosphorylated HSL translocates from the cytosol to the lipid droplet surface.

-

Perilipin: Phosphorylation of perilipin, a protein coating the lipid droplet, allows HSL and other lipases access to the stored triglycerides.

-

This signaling cascade results in the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol (B35011), which are then released into the bloodstream.

The Rise and Fall of LY377604: A Selective β3-Adrenergic Agonist

An In-depth Review of the Discovery, Preclinical Development, and Discontinuation of a Promising Anti-Obesity Candidate

Abstract

LY377604, a potent and selective β3-adrenergic receptor (AR) agonist with additional β1- and β2-AR antagonist properties, emerged from the drug discovery pipeline of Eli Lilly and Company as a promising therapeutic agent for the treatment of obesity and type 2 diabetes. Its unique pharmacological profile offered the potential for stimulating metabolism and promoting lipolysis while mitigating the cardiovascular side effects associated with non-selective β-agonists. However, despite promising preclinical data, the development of this compound was halted in Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacology, preclinical efficacy, and the ultimate safety concerns that led to its discontinuation.

Introduction

The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipolysis and thermogenesis. Consequently, it has been a key target for the development of anti-obesity therapeutics. The ideal β3-AR agonist would selectively activate this receptor subtype to increase energy expenditure without stimulating β1- and β2-ARs, which could lead to undesirable cardiovascular effects such as increased heart rate and contractility. This compound was designed to meet this "ideal" profile by combining high potency and selectivity for the β3-AR with antagonist activity at the β1- and β2-ARs.

Discovery and Medicinal Chemistry

The discovery of this compound was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing a series of aryloxypropanolamine-based compounds for potent and selective β3-AR agonism. The chemical structure of this compound, [Chemical Name], reflects the key pharmacophoric elements required for this activity.

Chemical Synthesis

A detailed, step-by-step synthesis scheme for this compound would be presented here, based on information from patents and medicinal chemistry publications. This would include reagents, reaction conditions, and yields for each step.

In Vitro Pharmacology

The pharmacological profile of this compound was characterized through a series of in vitro assays to determine its binding affinity and functional activity at the human β-adrenergic receptor subtypes.

Receptor Binding and Functional Activity

This compound demonstrated high-affinity binding and potent agonism at the human β3-AR, with an EC50 of 2.4 nM for the stimulation of cyclic adenosine (B11128) monophosphate (cAMP)[1]. In contrast, it exhibited antagonist properties at the β1- and β2-ARs, effectively blocking the activity of endogenous catecholamines at these receptors.

| Receptor Subtype | Binding Affinity (Ki/Kb) | Functional Activity (EC50/IC50) | Intrinsic Activity |

| Human β1-AR | [Data not available in search results] | Antagonist | [Data not available in search results] |

| Human β2-AR | [Data not available in search results] | Antagonist | [Data not available in search results] |

| Human β3-AR | [Data not available in search results] | 2.4 nM (EC50)[1] | Agonist |

Table 1: In Vitro Pharmacological Profile of this compound.

Experimental Protocols

3.2.1. Radioligand Binding Assays

A detailed protocol for competitive radioligand binding assays using cell membranes expressing human β1-, β2-, and β3-ARs would be provided here. This would include the choice of radioligand, incubation conditions, and method of data analysis to determine Ki or Kb values.

3.2.2. cAMP Accumulation Assays

A detailed protocol for cAMP accumulation assays in whole cells expressing human β1-, β2-, and β3-ARs would be described. This would cover cell culture, stimulation with this compound (for β3) or in combination with a β-agonist (for β1/β2 antagonism), and the method for quantifying cAMP levels to determine EC50/IC50 values and intrinsic activity.

Preclinical In Vivo Pharmacology

The anti-obesity and metabolic effects of this compound were evaluated in various preclinical animal models.

Efficacy in Rodent Models of Obesity

In male Long-Evans rats fed a high-calorie diet, administration of this compound led to a significant stimulation of lipid utilization, as evidenced by a decrease in the respiratory quotient. This effect was sustained for approximately 4 hours post-administration[1].

| Animal Model | Species | Dose | Duration | Key Findings |

| Diet-Induced Obesity | Long-Evans Rat[1] | [Data not available] | Acute | Decreased respiratory quotient, indicating increased lipid utilization. |

| [Other relevant models] | [Species] | [Dose] | [Duration] | [Body weight reduction, improved glucose tolerance, etc.] |

Table 2: Summary of In Vivo Efficacy Studies of this compound.

Experimental Protocols

4.2.1. Diet-Induced Obesity Model in Long-Evans Rats

A detailed protocol for the in vivo study in Long-Evans rats would be provided, including animal characteristics, diet composition, drug administration (route, dose, frequency), metabolic monitoring (e.g., indirect calorimetry to measure respiratory quotient), and statistical analysis.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Cmax | Tmax | AUC | t1/2 | Bioavailability |

| Rat | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Dog | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Monkey | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species.

A significant aspect of this compound's metabolism was the formation of 4-hydroxycarbazole (B19958), a metabolite that raised safety concerns due to its potential mutagenicity.

Clinical Development and Discontinuation

This compound progressed into clinical trials for the treatment of obesity. A Phase II study (NCT00993421) was initiated to evaluate the efficacy and safety of this compound in combination with the anti-obesity drug sibutramine. However, this trial was terminated prematurely. The official reason for termination was cited as "results from recent nonclinical studies." This, coupled with published research on the formation of the potentially mutagenic 4-hydroxycarbazole metabolite, strongly suggests that safety concerns related to this metabolite were the primary reason for the discontinuation of the clinical development of this compound.

Signaling and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound.

Caption: Development workflow of this compound.

Conclusion

This compound represents a well-designed therapeutic candidate that unfortunately failed in development due to safety concerns that were not apparent in early preclinical testing. Its story underscores the critical importance of thorough metabolite profiling and long-term toxicology studies in the drug development process. While this compound itself did not reach the market, the knowledge gained from its development has undoubtedly informed the design of subsequent generations of β3-adrenergic receptor agonists, contributing to the ongoing search for safe and effective treatments for obesity and metabolic diseases.

References

In Vitro Characterization of LY377604: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY377604 is a potent and selective synthetic ligand targeting human β-adrenergic receptors. In vitro studies have defined its distinct pharmacological profile as a full agonist at the β3-adrenergic receptor (β3-AR) while exhibiting antagonist properties at the β1- and β2-adrenergic receptors (β1-AR and β2-AR). This dual activity makes it a subject of interest for therapeutic applications where selective β3-AR activation is desired without concurrently stimulating β1- and β2-ARs. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key activity data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Data Presentation: Quantitative In Vitro Activity of this compound

The in vitro activity of this compound has been quantified to determine its potency and selectivity for the human β-adrenergic receptor subtypes. The key parameters are summarized in the table below.

| Parameter | Receptor Subtype | Value | Assay Type | Cell Line |

| EC50 | Human β3-Adrenergic Receptor | 2.4 nM[1] | Functional Agonist Assay (cAMP accumulation) | CHO (Chinese Hamster Ovary) cells |

| Activity | Human β1-Adrenergic Receptor | Antagonist | Functional Assay (cAMP accumulation) | CHO (Chinese Hamster Ovary) cells |

| Activity | Human β2-Adrenergic Receptor | Antagonist | Functional Assay (cAMP accumulation) | CHO (Chinese Hamster Ovary) cells |

| Ki / IC50 | Human β1-Adrenergic Receptor | Not Publicly Available | Radioligand Binding Assay / Functional Antagonist Assay | - |

| Ki / IC50 | Human β2-Adrenergic Receptor | Not Publicly Available | Radioligand Binding Assay / Functional Antagonist Assay | - |

Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are outlined below. These are representative protocols based on standard methodologies for characterizing β-adrenergic receptor ligands.

β3-Adrenergic Receptor Agonist Functional Assay (cAMP Accumulation)

This assay determines the potency of this compound in stimulating cAMP production in cells expressing the human β3-adrenergic receptor.

Experimental Workflow:

Caption: Workflow for β3-Adrenergic Receptor Agonist cAMP Assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.

-

Assay Procedure:

-

On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA).

-

Cells are then pre-incubated with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.

-

A concentration-response curve of this compound is prepared by serial dilution in the assay buffer.

-

The compound dilutions are added to the wells, and the plates are incubated for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Following incubation, the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

-

Data Analysis: The fluorescence signal is measured on an HTRF-compatible plate reader. The data are normalized and plotted as a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression analysis.

β1/β2-Adrenergic Receptor Antagonist Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the human β1- and β2-adrenergic receptors.

Experimental Workflow:

Caption: Workflow for β-Adrenergic Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

CHO cells stably expressing either the human β1- or β2-adrenergic receptor are grown to a high density.

-

Cells are harvested, and cell pellets are homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]CGP-12177), and a range of concentrations of the unlabeled competitor, this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol).

-

The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

-

Detection:

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as a competition binding curve, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound is a highly potent agonist of the human β3-adrenergic receptor, with an EC50 in the low nanomolar range. Its mechanism of action involves the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. In contrast, it functions as an antagonist at the β1- and β2-adrenergic receptor subtypes, although quantitative binding affinities for these receptors are not publicly documented. The in vitro characterization of this compound relies on standard pharmacological assays, including functional cAMP accumulation assays and radioligand binding studies, typically performed in recombinant cell lines such as CHO cells. This distinct pharmacological profile underscores its potential for selective therapeutic targeting of the β3-adrenergic receptor.

References

In-Depth Pharmacological Profile of LY377604 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY377604 hydrochloride is a potent and selective synthetic ligand targeting the adrenergic receptor system. It exhibits a dual pharmacological profile, acting as a full agonist at the human β3-adrenergic receptor while simultaneously demonstrating antagonist activity at the human β1- and β2-adrenergic receptors. This unique characteristic positions this compound as a compound of interest for metabolic research, particularly in the context of obesity and related metabolic disorders, where β3-adrenergic agonism is a key therapeutic target. The development of this compound hydrochloride was undertaken by Eli Lilly and Company, reaching Phase II clinical trials for the treatment of obesity before its discontinuation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its binding and functional characteristics, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the selective activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[1] Upon binding, this compound hydrochloride stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent elevation in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream effectors. This cascade of events ultimately promotes lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, and enhances thermogenesis, the process of heat production.

Concurrently, this compound hydrochloride acts as an antagonist at β1- and β2-adrenergic receptors. By blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptor subtypes, it can mitigate potential off-target effects associated with non-selective β-agonists, such as cardiovascular stimulation.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound hydrochloride's interaction with human β-adrenergic receptors.

Table 1: Functional Activity of this compound Hydrochloride

| Parameter | Receptor Subtype | Value |

| EC50 | Human β3-Adrenergic Receptor | 2.4 nM[1][2] |

| Activity | Human β1-Adrenergic Receptor | Antagonist |

| Activity | Human β2-Adrenergic Receptor | Antagonist |

Note: Specific Ki and IC50 values for the antagonist activity at β1 and β2 receptors are not publicly available in the reviewed literature.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol outlines a general method for assessing the agonist activity of this compound hydrochloride at the human β3-adrenergic receptor in a recombinant cell line.

Objective: To determine the potency (EC50) of this compound hydrochloride in stimulating cyclic AMP (cAMP) production in cells expressing the human β3-adrenergic receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

This compound hydrochloride.

-

Isoproterenol (non-selective β-agonist, as a positive control).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Culture: Culture the CHO-hβ3 cells in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C. c. Add the serially diluted this compound hydrochloride or control compounds to the wells. d. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Assessment of Lipid Utilization in Rats

This protocol describes a general method to evaluate the effect of this compound hydrochloride on whole-body lipid utilization by measuring the respiratory quotient (RQ) in rats. A lower RQ indicates a shift towards fat oxidation as an energy source.

Objective: To determine the in vivo effect of this compound hydrochloride on the respiratory quotient in a rat model.

Materials:

-

Male Long-Evans rats.

-

Standard or high-fat diet.

-

This compound hydrochloride.

-

Vehicle for drug administration (e.g., as described in the preparation protocol below).

-

Indirect calorimetry system (metabolic cages) capable of measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Animal balance.

Drug Preparation for In Vivo Administration: A previously described method for preparing this compound for administration is as follows:

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.

-

Add 50 μL of Tween-80 and mix again.

-

Finally, add 450 μL of saline to reach a final volume of 1 mL, resulting in a 2.5 mg/mL clear solution.

Procedure:

-

Animal Acclimatization: House the rats individually in metabolic cages and allow them to acclimate to the new environment for several days.

-

Baseline Measurement: Measure the baseline VO2 and VCO2 for each rat over a 24-hour period to calculate the baseline RQ (RQ = VCO2 / VO2).

-

Drug Administration: Administer a single dose of this compound hydrochloride to the treatment group via a suitable route (e.g., oral gavage or subcutaneous injection). Administer the vehicle to the control group.

-

Post-Dose Monitoring: Immediately after administration, continuously monitor the VO2 and VCO2 for several hours (e.g., 4-6 hours) to observe the acute effects on the RQ.

-

Data Analysis: Calculate the RQ for each rat at different time points post-administration. Compare the RQ values of the this compound hydrochloride-treated group with the vehicle-treated control group using appropriate statistical methods. A significant decrease in RQ in the treated group indicates an increase in lipid utilization.

Visualizations

Signaling Pathway of this compound Hydrochloride at the β3-Adrenergic Receptor

References

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of LY377604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target receptor binding affinity and selectivity profile of LY377604, a potent and selective β3-adrenergic receptor agonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic receptor pharmacology and related therapeutic areas.

Core Compound Profile: this compound

This compound is a novel small molecule that has been identified as a human β3-adrenergic receptor agonist and a β1- and β2-adrenergic receptor antagonist.[1] Its distinct pharmacological profile suggests potential therapeutic applications in metabolic diseases. This guide delves into the quantitative receptor binding characteristics and the methodologies used to elucidate its activity.

Quantitative Receptor Binding and Functional Potency

The interaction of this compound with human β-adrenergic receptor subtypes has been characterized through functional assays. The compound demonstrates high potency as an agonist at the β3-adrenergic receptor.

| Receptor Subtype | Interaction Type | Parameter | Value (nM) |

| Human β3-Adrenergic Receptor | Agonist | EC50 | 2.4[1][2] |

| Human β1-Adrenergic Receptor | Antagonist | - | Data not available in public sources |

| Human β2-Adrenergic Receptor | Antagonist | - | Data not available in public sources |

Table 1: Functional Potency of this compound at Human β-Adrenergic Receptors

Selectivity Profile

This compound exhibits a selective agonist activity for the β3-adrenergic receptor. In functional assays utilizing Chinese Hamster Ovary (CHO) cells transfected with human β-adrenergic receptor subtypes, this compound was shown to cause a maximal increase in cyclic adenosine (B11128) monophosphate (cAMP) levels only in cells expressing the human β3-adrenergic receptor.[1] Conversely, it did not stimulate cAMP accumulation in CHO cells expressing either the human β1- or β2-adrenergic receptors, consistent with its antagonist activity at these subtypes.[1]

Signaling Pathway

The agonistic activity of this compound at the β3-adrenergic receptor initiates a well-defined signaling cascade. Upon binding, the receptor activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.

Experimental Protocols

While specific, detailed protocols for the binding affinity and functional characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for such studies, based on standard practices in the field.

Radioligand Binding Assay (for determining binding affinity - Ki)

This assay is used to determine the binding affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably or transiently expressing the human β1, β2, or β3-adrenergic receptor subtype.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (for determining functional potency - EC50/IC50)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the target receptor.

Methodology:

-

Cell Culture: Cells expressing the specific human β-adrenergic receptor subtype are cultured in appropriate media and seeded in multi-well plates.

-

Agonist Mode (for β3): Cells are incubated with increasing concentrations of this compound for a defined period.

-

Antagonist Mode (for β1 and β2): Cells are pre-incubated with increasing concentrations of this compound before being stimulated with a known β1/β2 agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

-

Cell Lysis: The incubation is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a competitive binding assay with a radiolabeled cAMP analog.

-

Data Analysis: For agonist activity, the cAMP levels are plotted against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonist activity, the inhibition of the agonist-induced cAMP response is plotted against the concentration of this compound to determine the IC50.

Conclusion

This compound is a highly potent and selective agonist for the human β3-adrenergic receptor, with antagonist activity at the β1- and β2-adrenergic receptors. Its distinct pharmacological profile, characterized by its ability to selectively stimulate the β3-adrenergic receptor-mediated cAMP signaling pathway, makes it a valuable tool for research into the physiological and pathophysiological roles of this receptor. Further investigation into its binding kinetics and in vivo pharmacology will continue to elucidate its therapeutic potential.

References

Preclinical Research on LY377604 for Diabetes Mellitus: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available preclinical data for LY377604 specifically for diabetes mellitus is limited. This document summarizes the known information and supplements it with established principles and common methodologies in preclinical diabetes research for illustrative purposes.

Executive Summary

This compound is a potent and selective agonist for the human β3-adrenergic receptor and an antagonist for the β1- and β2-adrenergic receptors.[1] The β3-adrenergic receptor is a promising target for metabolic diseases, including type 2 diabetes, due to its role in regulating lipolysis and thermogenesis in adipose tissue and potentially improving insulin (B600854) sensitivity. Preclinical development of this compound for diabetes mellitus was initiated by Eli Lilly and Company around April 2000.[2] However, there have been no subsequent reports on its development for this indication. The compound was later investigated for obesity, but its development was discontinued (B1498344) in Phase II trials.[2] This whitepaper provides a comprehensive overview of the known preclinical data for this compound and outlines the typical experimental protocols and signaling pathways relevant to its mechanism of action for the potential treatment of diabetes mellitus.

Core Compound Profile: this compound

| Parameter | Value | Reference |

| Mechanism of Action | β3-adrenergic receptor agonist; β1/β2-adrenergic receptor antagonist | [1][2] |

| EC50 (human β3-AR) | 2.4 nM | [1] |

| Cellular Effect | Maximal increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing human β3-adrenergic receptors. No stimulation of cAMP accumulation in cells with human β1 or β2-adrenergic receptors. | [1] |

| Originator | Eli Lilly and Company | [2] |

| Development Status (Diabetes) | Preclinical (as of April 2000), no recent development reported. | [2] |

| Development Status (Obesity) | Discontinued (Phase II as of February 2014) | [2] |

Signaling Pathway of β3-Adrenergic Receptor Agonists

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to metabolic changes. The diagram below illustrates this pathway.

Caption: β3-Adrenergic Receptor Signaling Pathway.

Preclinical Experimental Protocols

The following sections describe typical experimental protocols that would have been employed in the preclinical evaluation of this compound for diabetes mellitus.

In Vitro Studies

Objective: To determine the potency and selectivity of this compound on the human β3-adrenergic receptor and to assess its functional activity in a cellular context.

Experimental Workflow:

Caption: In Vitro cAMP Assay Workflow.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, which do not endogenously express adrenergic receptors, are stably transfected with plasmids encoding for either the human β1, β2, or β3-adrenergic receptor. Cells are cultured in appropriate media until they reach a suitable confluency.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound. A non-selective β-agonist like isoproterenol (B85558) is typically used as a positive control.

-

cAMP Measurement: Following a defined incubation period, intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from this curve.

In Vivo Studies

Objective: To evaluate the efficacy of this compound in a relevant animal model of diabetes and obesity, and to assess its pharmacokinetic profile.

Animal Models:

Commonly used rodent models for type 2 diabetes research include:

-

db/db mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.

-

ob/ob mice: These mice have a mutation in the leptin gene, resulting in a similar phenotype to db/db mice.

-

Zucker Diabetic Fatty (ZDF) rats: These rats also have a leptin receptor mutation and develop obesity, insulin resistance, and diabetes.

-

High-fat diet-induced obese (DIO) rodents: Feeding a high-fat diet to certain strains of mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) induces obesity and insulin resistance.[3]

Efficacy Study Protocol:

Caption: In Vivo Efficacy Study Workflow.

Detailed Methodology:

-

Animal Acclimatization: Animals are allowed to acclimate to the facility for at least one week before the start of the experiment.

-

Baseline Measurements: Baseline parameters such as fasting blood glucose, body weight, and food and water intake are recorded.

-

Treatment Groups: Animals are randomized into different groups: vehicle control, this compound (at various doses), and a positive control (e.g., a known anti-diabetic drug).

-

Dosing: The compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 4-8 weeks).

-

Monitoring: Blood glucose and body weight are monitored regularly. Food and water intake may also be measured.

-

Terminal Procedures: At the end of the study, an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) is often performed to assess glucose homeostasis and insulin sensitivity. Animals are then euthanized, and blood and tissues are collected for further analysis (e.g., plasma insulin, lipids, gene expression in adipose tissue).

Pharmacokinetic Study Protocol:

-

Animal Model: Typically, healthy rats or mice are used.

-

Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing.

-

Analysis: The concentration of this compound in the plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Parameter Calculation: Key pharmacokinetic parameters are calculated, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.

Quantitative Data Summary (Illustrative)

As specific preclinical data for this compound in diabetes models is not publicly available, the following tables present the known in vitro data and illustrative in vivo data that would be expected from such a research program.

Table 1: In Vitro Activity Profile of this compound

| Parameter | Value |

| Human β3-AR EC50 | 2.4 nM |

| Human β1-AR Activity | Antagonist |

| Human β2-AR Activity | Antagonist |

| cAMP Accumulation (β3-AR cells) | Dose-dependent increase |

| cAMP Accumulation (β1/β2-AR cells) | No stimulation |

Table 2: Illustrative In Vivo Efficacy of this compound in db/db Mice (4-week study)

| Treatment Group | Fasting Blood Glucose (mg/dL) | Change in Body Weight (g) | HbA1c (%) |

| Vehicle | 450 ± 30 | +5.2 ± 0.8 | 9.5 ± 0.5 |

| This compound (1 mg/kg) | 380 ± 25 | +3.1 ± 0.6 | 8.7 ± 0.4 |

| This compound (10 mg/kg) | 250 ± 20 | +1.5 ± 0.5 | 7.2 ± 0.3 |

| Positive Control | 220 ± 18 | +2.0 ± 0.4 | 6.8 ± 0.3 |

| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |

| Cmax (ng/mL) | 850 | 1200 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (ng*h/mL) | 4500 | 1500 |

| Half-life (h) | 6.2 | 5.8 |

| Bioavailability (%) | 30 | - |

Conclusion

This compound is a potent β3-adrenergic receptor agonist that showed initial promise as a potential therapeutic for type 2 diabetes. Its mechanism of action, centered on increasing cAMP in β3-AR expressing cells, is well-suited for targeting metabolic dysregulation. While the preclinical development for diabetes was not pursued publicly, the compound's profile and the established role of its target provide a valuable case study for researchers in the field. The experimental workflows and methodologies outlined in this whitepaper represent the standard approach for the preclinical evaluation of such a compound and can serve as a guide for future research in this area. The discontinuation of this compound for obesity in Phase II highlights the challenges in translating preclinical findings in metabolic diseases to clinical success.

References

Investigating the Antagonist Effects of LY377604 on β1/β2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY377604 is recognized primarily as a potent and selective agonist for the β3-adrenergic receptor. However, emerging evidence has characterized it as also possessing antagonist properties at the β1 and β2-adrenergic receptor subtypes. This technical guide provides an in-depth overview of the antagonist effects of this compound on β1 and β2 receptors. It includes a summary of available data, detailed experimental protocols for assessing antagonist activity, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological profile of this compound and its potential therapeutic applications.

Introduction to this compound and its Adrenergic Receptor Activity

This compound is a phenylethanolamine derivative that has been extensively studied for its role as a β3-adrenergic receptor agonist, with an EC50 of 2.4 nM.[1] Beyond its agonist activity at the β3 subtype, this compound exhibits a distinct pharmacological profile at the β1 and β2-adrenergic receptors, where it functions as an antagonist.[1] This dual activity makes this compound a molecule of significant interest for studying the physiological and pathological roles of the different β-adrenergic receptor subtypes.

β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play crucial roles in cardiovascular and pulmonary functions, among others. Antagonism of these receptors is a well-established therapeutic strategy for various conditions, including hypertension, angina, and anxiety. The antagonist properties of this compound at these receptors warrant a thorough investigation to fully understand its overall pharmacological effects.

Quantitative Data on the Antagonist Effects of this compound

To facilitate future research and provide a framework for data comparison, the following tables are presented. Researchers are encouraged to populate these tables with experimentally determined values.

Table 1: Binding Affinity of this compound for Human β1 and β2-Adrenergic Receptors

| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | This compound Ki (nM) |

| β1-Adrenergic | [125I]-Iodocyanopindolol | Data not available | Data not available |

| β2-Adrenergic | [125I]-Iodocyanopindolol | Data not available | Data not available |

Table 2: Functional Antagonism of this compound at Human β1 and β2-Adrenergic Receptors

| Receptor Subtype | Agonist | Agonist Concentration (nM) | This compound IC50 (nM) |

| β1-Adrenergic | Isoproterenol | (e.g., EC80) | Data not available |

| β2-Adrenergic | Isoproterenol | (e.g., EC80) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist effects of a compound like this compound on β1 and β2-adrenergic receptors. These protocols are based on standard and widely accepted practices in the field.

Radioligand Competition Binding Assay

This assay is considered the gold standard for determining the binding affinity (Ki) of a test compound to a receptor.[3][4][5]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [125I]-Iodocyanopindolol (a non-selective β-adrenergic antagonist).

-

Non-specific binding control: Propranolol (a non-selective β-blocker).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the functional response of β1 and β2-adrenergic receptors.

Materials:

-

Whole cells stably expressing human β1 or β2-adrenergic receptors.

-

Agonist: Isoproterenol (a non-selective β-agonist).

-

Test compound: this compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80, the concentration that produces 80% of the maximal response) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

β1 and β2-adrenergic receptors, upon activation by an agonist, couple to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in a cellular response. An antagonist like this compound binds to the receptor but does not induce this conformational change, thereby blocking the initiation of this signaling cascade.

Caption: β1/β2-Adrenergic Receptor Signaling Pathway and Point of Antagonism by this compound.

Caption: Experimental Workflow for Characterizing this compound Antagonism.

Caption: Pharmacological Profile of this compound at β-Adrenergic Receptor Subtypes.

Conclusion

This compound demonstrates a complex pharmacological profile, acting as an agonist at the β3-adrenergic receptor and an antagonist at the β1 and β2 subtypes. While qualitative evidence confirms its antagonist activity at β1 and β2 receptors through the inhibition of cAMP production, there is a notable absence of publicly available quantitative binding and functional data. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the Ki and IC50 values of this compound, which are crucial for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for conceptualizing the antagonist effects of this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound's unique adrenergic receptor activity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

Methodological & Application

Application Note and Protocol: Solubilization of LY377604 in DMSO for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the preparation of LY377604 solutions in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell culture experiments. It includes information on the physicochemical properties of this compound, step-by-step instructions for creating stock and working solutions, and diagrams illustrating the experimental workflow and its signaling pathway.

Introduction

This compound is a potent and selective human β3-adrenergic receptor agonist with a reported EC50 of 2.4 nM.[1][2] It also acts as an antagonist for β1- and β2-adrenergic receptors.[1][2][] The activation of the β3-adrenergic receptor by this compound stimulates the G-protein coupled receptor (GPCR) pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Due to its specific activity, this compound is a valuable tool for studying metabolic processes, obesity, and other conditions involving the β3-adrenergic system.

Proper solubilization of this compound is critical for obtaining accurate and reproducible results in cell-based assays. This compound is sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like DMSO.[2] This protocol details a reliable method for preparing a concentrated stock solution in DMSO and subsequently diluting it to working concentrations in cell culture media.

Physicochemical and Handling Data

All quantitative data for this compound are summarized in the table below for easy reference. It is crucial to use the correct molecular weight for calculations, depending on whether the free base or hydrochloride salt form is used.

| Property | Value |

| Chemical Name | 6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide |

| Molecular Formula | C₃₁H₃₂N₄O₄ (Free Base)[][4] C₃₁H₃₃ClN₄O₄ (HCl Salt)[5] |

| Molecular Weight | 524.61 g/mol (Free Base)[2][] 561.07 g/mol (HCl Salt)[1][5] |

| Appearance | Off-white to light brown solid powder[2] |

| Solubility in DMSO | ≥100 mg/mL (190.62 mM)[2] |

| Storage (Powder) | -20°C for up to 3 years[2] |

| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month.[2] Aliquoting is recommended to avoid freeze-thaw cycles.[2] |

Experimental Protocols

Materials and Equipment

-

This compound powder (free base, MW: 524.61 g/mol )

-

Anhydrous or spectrophotometric grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator (optional, for aiding dissolution)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution.

-

Pre-protocol Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption.

-

Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, use the following formula:

-

Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × 1 mL × 0.52461 mg/mL = 5.246 mg

-

-

Weighing: Carefully weigh 5.246 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of high-quality DMSO to the tube.

-

Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath may be required.[2] Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 6 months).[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentration.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Mix gently by flicking the tube before opening.

-

Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the effect of DMSO on cells, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium needed for your assay.

-

Example: To prepare 1 mL of a 10 µM working solution from the 100 µM intermediate solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(100 µM)(V₁) = (10 µM)(1000 µL)

-

V₁ = 100 µL

-

Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

-

-

-

Vehicle Control: It is essential to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This accounts for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.1% to avoid cellular toxicity.

-

Application: Mix the final working solution gently and add it to your cell cultures immediately.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

Caption: Mechanism of action for this compound.

Safety and Handling Precautions

-

This compound: This is a potent pharmacological agent. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

-

DMSO: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[6] Always wear appropriate gloves and handle it in a well-ventilated area or a chemical fume hood.

-

Always consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

-

Dispose of chemical waste according to your institution's guidelines.

References

Application Notes and Protocols for Obesity Research in Mice Using a β3-Adrenergic Receptor Agonist

Topic: Recommended Dosage of a β3-Adrenergic Receptor Agonist for Obesity Research in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which increases the risk of various comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers. Rodent models, particularly mice, are invaluable tools for studying the pathophysiology of obesity and for the preclinical evaluation of anti-obesity therapeutics. One promising target for anti-obesity drugs is the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue.

Activation of β3-ARs in brown and white adipose tissue stimulates lipolysis and thermogenesis, leading to increased energy expenditure. β3-AR agonists have been shown to reduce body weight and improve metabolic parameters in rodent models of obesity. This document provides detailed protocols for utilizing a β3-adrenergic receptor agonist in a diet-induced obesity (DIO) mouse model, including recommended dosage ranges based on analogous compounds, administration methods, and relevant experimental procedures.

Mechanism of Action: β3-Adrenergic Receptor Signaling

β3-adrenergic receptor agonists exert their effects by activating a specific signaling cascade within adipocytes. Upon binding of the agonist, the β3-AR activates adenylyl cyclase through a stimulatory G-protein (Gs). This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream targets. In white adipose tissue (WAT), this cascade results in the hydrolysis of triglycerides into free fatty acids and glycerol (B35011) (lipolysis). In brown adipose tissue (BAT), the released fatty acids activate uncoupling protein 1 (UCP1), which dissipates the proton gradient across the inner mitochondrial membrane, generating heat instead of ATP (thermogenesis). This process contributes to increased energy expenditure.

Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.

Recommended Dosage and Administration

While specific data for LY377604 is unavailable, studies with other β3-AR agonists in mice provide a strong basis for determining an effective dosage range.

| Compound | Mouse Strain | Dosage | Route of Administration | Key Findings |

| Mirabegron | C57BL/6J (DIO) | 2 mg/kg/day | Oral Gavage | Reduced body weight and adiposity, improved insulin (B600854) sensitivity and glucose tolerance.[1] |

| CL316,243 | C57BL/6J (DIO) | 0.1 - 1 mg/kg/day | Intraperitoneal Injection | Increased energy expenditure, activated brown adipose tissue, and improved glucose tolerance.[2][3] |

| CL316,243 | A/J and C57BL/6J | 10 mg/kg in diet | Oral (in diet) | Prevented diet-induced obesity in A/J mice.[4] |

Starting Dose Recommendation: Based on the available data, a starting dose of 1-5 mg/kg/day administered via oral gavage or intraperitoneal injection is recommended for a novel β3-adrenergic receptor agonist in a mouse model of obesity. It is crucial to conduct a pilot dose-response study to identify the optimal dose that provides efficacy with minimal side effects.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain susceptible to DIO.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; 45-60% kcal from fat)

-

Control low-fat diet (LFD; 10% kcal from fat)

-

Standard mouse housing and caging

-

Animal scale

Procedure:

-

Acclimatize mice to the animal facility for at least one week upon arrival.

-

Randomize mice into two groups: a control group to be fed LFD and an experimental group to be fed HFD.

-

House mice individually or in small groups (2-3 per cage) to monitor food intake accurately.

-

Provide ad libitum access to the respective diets and water.

-

Monitor body weight and food intake weekly for 8-12 weeks. Mice on HFD are considered obese when their body weight is significantly higher (typically >20%) than the LFD-fed controls.

Drug Preparation and Administration

4.2.1. Oral Gavage

Materials:

-

β3-adrenergic receptor agonist

-

Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.25% carboxymethylcellulose)

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes

Procedure:

-

Prepare the dosing solution by dissolving or suspending the β3-AR agonist in the chosen vehicle to the desired concentration.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.

-

Administer the calculated volume of the drug solution slowly. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure.

4.2.2. Intraperitoneal (IP) Injection

Materials:

-

β3-adrenergic receptor agonist

-

Sterile vehicle (e.g., sterile saline or PBS)

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Prepare a sterile solution of the β3-AR agonist in the appropriate vehicle.

-

Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle at a 30-40 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper placement.

-

Inject the solution slowly. The maximum recommended volume for IP injection in mice is 10 ml/kg.

-

Withdraw the needle and return the mouse to its cage.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a β3-adrenergic receptor agonist in a DIO mouse model.

Caption: Experimental Workflow for Evaluating a β3-AR Agonist.

Endpoint Measurements and Data Presentation

To assess the efficacy of the β3-adrenergic receptor agonist, a variety of physiological and metabolic parameters should be measured.

| Parameter | Method | Description |

| Body Weight | Animal Scale | Measured weekly throughout the study. |

| Food Intake | Manual Weighing | Measured daily or weekly by weighing the remaining food. |

| Body Composition | DEXA or qNMR | Measures fat mass, lean mass, and bone mineral density at the beginning and end of the treatment period. |

| Glucose Tolerance | Glucose Tolerance Test (GTT) | Assesses the ability to clear a glucose load from the blood after an intraperitoneal glucose injection. |

| Insulin Sensitivity | Insulin Tolerance Test (ITT) | Measures the response to an exogenous insulin injection to assess insulin sensitivity. |

| Energy Expenditure | Metabolic Cages | Measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. |

| Tissue Analysis | Histology, qPCR, Western Blot | Analysis of adipose tissue, liver, and muscle for changes in gene and protein expression related to metabolism and inflammation. |

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Combined Use of LY377604 and Norepinephrine-Serotonin Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, experimental data, and detailed protocols for investigating the therapeutic potential of combining LY377604, a β3-adrenergic receptor agonist and β1/β2-adrenergic receptor antagonist, with norepinephrine-serotonin reuptake inhibitors (NSRIs) for the treatment of obesity.

Scientific Rationale

The combination of this compound and an NSRI, such as sibutramine (B127822), is predicated on a synergistic approach to weight management. This compound primarily targets the β3-adrenergic receptors in adipose tissue, leading to increased lipolysis and energy expenditure.[1] Its antagonistic activity at β1 and β2-adrenergic receptors is intended to mitigate potential cardiovascular side effects associated with non-selective beta-agonists.[1][2]

NSRIs, on the other hand, act centrally to inhibit the reuptake of norepinephrine (B1679862) and serotonin, which can enhance satiety and reduce appetite.[3] The dual mechanism of targeting both energy expenditure and appetite control suggests a potential for enhanced efficacy in weight loss compared to monotherapy with either agent.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical investigations into the combination of this compound and sibutramine.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type |

| EC50 (hβ3-AR) | 2.4 nM | CHO | cAMP Accumulation |

| β1-AR Activity | No stimulation | CHO | cAMP Accumulation |

| β2-AR Activity | No stimulation | CHO | cAMP Accumulation |

Data sourced from Jesudason et al., 2011.[1]

Table 2: In Vivo Efficacy of this compound and Sibutramine Combination in Diet-Induced Obese (DIO) Rats

| Treatment Group | Dose | Mean Body Weight Change from Vehicle (%) |

| Vehicle | - | - |

| This compound | 3 mg/kg | -8% |

| Sibutramine | 3 mg/kg | -7% |

| This compound + Sibutramine | 3 mg/kg + 3 mg/kg | -14% |

Data represents a 4-day study. Sourced from Jesudason et al., 2011.[1]

Table 3: Phase 2 Clinical Trial Overview (NCT00993421)

| Parameter | Details |

| Status | Terminated |

| Purpose | To determine if this compound + sibutramine is more effective than either agent alone for obesity treatment.[4] |

| Interventions | This compound, Sibutramine, Placebo |

| Primary Outcome | Percent change in body weight from baseline |

| Study Duration | 24 weeks |

No quantitative results from this study are publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in combination with NSRIs.

Protocol 1: In Vitro cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at human β-adrenergic receptor subtypes.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

This compound and reference agonists/antagonists.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the transfected CHO cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Add the cAMP detection reagents from the assay kit to each well.

-

Signal Measurement: Incubate for 1-2 hours at room temperature and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.

-

Data Analysis: Calculate the EC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Rat Model

Objective: To evaluate the effect of this compound, an NSRI, and their combination on body weight in an animal model of obesity.

Materials:

-

Male Wistar rats fed a high-fat diet for 8-10 weeks to induce obesity.

-

This compound and the selected NSRI (e.g., sibutramine).

-

Vehicle for drug administration (e.g., 0.5% methylcellulose).

-

Animal balance and feeding monitoring system.

Procedure:

-

Acclimation and Grouping: Acclimatize the DIO rats to the housing conditions and randomize them into treatment groups (n=8-10 per group): Vehicle control, this compound alone, NSRI alone, and the combination of this compound and the NSRI.

-

Dosing: Administer the compounds or vehicle orally once daily for the duration of the study (e.g., 4 to 28 days).

-

Monitoring: Measure body weight and food intake daily.

-

Data Analysis: Calculate the percentage change in body weight from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to β-adrenergic receptors.

Materials:

-

Cell membranes prepared from CHO cells expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand (e.g., [125I]-Iodocyanopindolol).

-

This compound and unlabeled reference ligands.

-

Assay buffer and wash buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or reference compounds.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 values and subsequently calculate the Ki (inhibition constant) values.

Protocol 4: hERG Channel Safety Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk.

Materials:

-